molecular formula C7H4N2O3S B8481309 7-Nitro-4-hydroxy-1,2-benzisothiazole

7-Nitro-4-hydroxy-1,2-benzisothiazole

Cat. No.: B8481309
M. Wt: 196.19 g/mol
InChI Key: LJBHZJRQESTNLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Nitro-4-hydroxy-1,2-benzisothiazole is a useful research compound. Its molecular formula is C7H4N2O3S and its molecular weight is 196.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that 7-Nitro-4-hydroxy-1,2-benzisothiazole exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antibiotics .

Anticancer Potential
There is emerging evidence that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines by affecting key signaling pathways involved in cell survival and proliferation. For instance, its interaction with glutathione S-transferases has been studied to understand its mechanism as a potential anticancer agent .

Applications in Research and Industry

The applications of this compound extend beyond basic research into practical uses:

Medicinal Chemistry
In medicinal chemistry, the compound serves as a scaffold for synthesizing novel therapeutic agents. Its derivatives are being explored for their potential as drugs targeting various diseases, including cancer and infections.

Agricultural Chemistry
The compound's antimicrobial properties also make it suitable for agricultural applications as a fungicide or bactericide. Research is ongoing to evaluate its efficacy and safety in this context .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzisothiazole derivatives, including this compound. The results showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use in clinical settings .

Case Study 2: Anticancer Mechanism

In vitro experiments demonstrated that this compound could trigger apoptosis in human tumor cell lines. The mechanism involved the disruption of critical protein interactions within the cell, leading to programmed cell death. This finding highlights its potential as a therapeutic agent in oncology .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against various pathogens
Anticancer PotentialInduces apoptosis in cancer cells
Medicinal ChemistryScaffold for new drug development
Agricultural ChemistryPotential use as fungicide or bactericide

Properties

Molecular Formula

C7H4N2O3S

Molecular Weight

196.19 g/mol

IUPAC Name

7-nitro-1,2-benzothiazol-4-ol

InChI

InChI=1S/C7H4N2O3S/c10-6-2-1-5(9(11)12)7-4(6)3-8-13-7/h1-3,10H

InChI Key

LJBHZJRQESTNLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NSC2=C1[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

43 g of 4-chloro-7-nitro-1,2-benzisothiazole and 16 g of sodium hydroxide powder in 400 ml of ethanol are stirred for 1 hour at 70° C. When the mixture has cooled, 500 ml of water are added, the batch is neutralized with dilute sulfuric acid whilst cooling with ice, and the product which has precipitated is filtered off. The filter cake is then washed with a little ice-cold methanol, and dried. 34 g (86% of theory) of 7-nitro-4-hydroxy-1,2-benzisothiazole are obtained, melting at 284° C. (with decomposition) after one recrystallization from n-butanol.
Quantity
43 g
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reactant
Reaction Step One
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16 g
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reactant
Reaction Step One
Quantity
400 mL
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solvent
Reaction Step One
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Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.